![molecular formula C15H10BrN B12900400 Cyclohepta[b]pyrrole, 8-bromo-3-phenyl- CAS No. 660867-81-2](/img/structure/B12900400.png)
Cyclohepta[b]pyrrole, 8-bromo-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-BROMO-3-PHENYLCYCLOHEPTA[B]PYRROLE is a synthetic organic compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This specific compound is characterized by the presence of a bromine atom at the 8th position and a phenyl group at the 3rd position on the cyclohepta[b]pyrrole ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-BROMO-3-PHENYLCYCLOHEPTA[B]PYRROLE typically involves multi-step organic reactions. One common method includes the bromination of 3-phenylcyclohepta[b]pyrrole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 8-BROMO-3-PHENYLCYCLOHEPTA[B]PYRROLE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form de-brominated derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted derivatives with various functional groups.
- Oxidized or reduced forms of the original compound.
- Cycloaddition products with expanded ring systems .
Applications De Recherche Scientifique
8-BROMO-3-PHENYLCYCLOHEPTA[B]PYRROLE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is used in the synthesis of organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is used in the development of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 8-BROMO-3-PHENYLCYCLOHEPTA[B]PYRROLE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The bromine atom and phenyl group play crucial roles in its binding affinity and specificity. The compound can modulate signaling pathways, leading to desired biological outcomes .
Comparaison Avec Des Composés Similaires
3-PHENYLCYCLOHEPTA[B]PYRROLE: Lacks the bromine atom, resulting in different reactivity and biological activity.
8-CHLORO-3-PHENYLCYCLOHEPTA[B]PYRROLE: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties.
8-BROMO-2-METHYLCYCLOHEPTA[B]PYRROLE: Substitution at a different position, affecting its overall reactivity and applications.
Uniqueness: 8-BROMO-3-PHENYLCYCLOHEPTA[B]PYRROLE is unique due to the specific positioning of the bromine and phenyl groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
660867-81-2 |
|---|---|
Formule moléculaire |
C15H10BrN |
Poids moléculaire |
284.15 g/mol |
Nom IUPAC |
8-bromo-3-phenylcyclohepta[b]pyrrole |
InChI |
InChI=1S/C15H10BrN/c16-14-9-5-4-8-12-13(10-17-15(12)14)11-6-2-1-3-7-11/h1-10H |
Clé InChI |
KYKLNEXYNOEMKS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CN=C3C2=CC=CC=C3Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Diethyl-2-[(1-phenylisoquinolin-3-yl)sulfanyl]ethan-1-amine](/img/structure/B12900318.png)

![Methyl 5-[4-(benzyloxy)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B12900322.png)
![N-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanimine](/img/structure/B12900327.png)
![Isoxazolo[2,3-b][1,2]oxazine, hexahydro-3a-methoxy-2-phenyl-, trans-](/img/structure/B12900330.png)
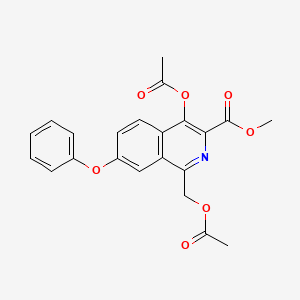
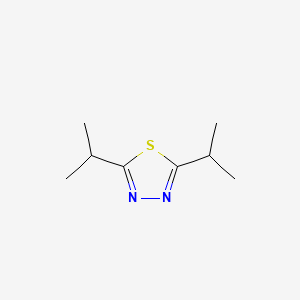
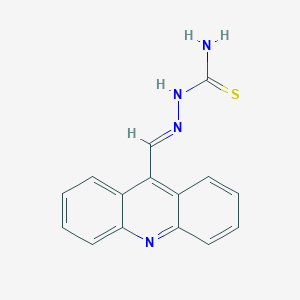


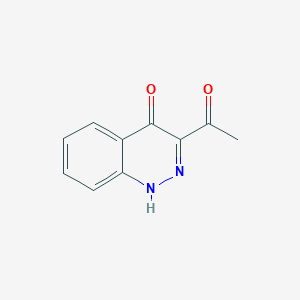
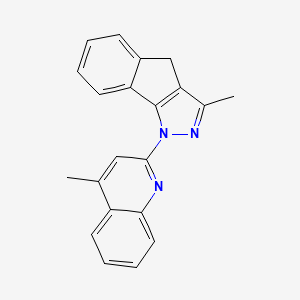
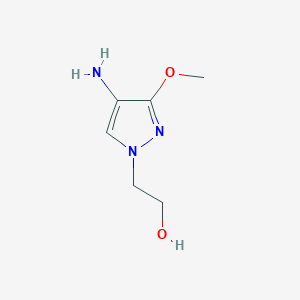
![1-(4-Methylphenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B12900384.png)
